molecular formula C12H12N4O2S B2403240 (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-47-8

(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No. B2403240
CAS RN: 865659-47-8
M. Wt: 276.31
InChI Key: YCKRKHVPYYNOSI-VIZOYTHASA-N
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Description

“(E)-N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide” is a complex organic compound. It is related to pyrrole-based compounds, which are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar pyrrole-based compounds often involves catalytic protodeboronation of alkyl boronic esters . Another method involves cyclization, condensation reaction, hydrolysis, decarboxylation, and Vilsmeier-Haack formylation reaction .


Chemical Reactions Analysis

Pyrrole-based compounds are known to undergo a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . They can also undergo various electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Bioevaluation of Pyrrole Derivatives : Researchers designed and synthesized new derivatives of pyrrole, including compounds similar to (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide, for potential use as antimicrobial agents. Specific compounds showed high anti-staphylococcus activity, demonstrating the applicability of these pyrrole derivatives in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).

  • Antimicrobial Properties of Pyrrole Derivatives : Another study focused on synthesizing novel pyrrole derivatives to evaluate their in vitro antimicrobial activities. The antimicrobial effectiveness of these compounds was attributed to the presence of the heterocyclic ring, with enhanced activity observed upon the introduction of a methoxy group (Asian Journal of Pharmaceutical and Clinical Research, 2019).

Novel Approaches and Synthesis Techniques

  • Development of Pyrrolo[2,1-b]thiazoles : A study demonstrated a novel approach to developing pyrrolo[2,1-b]thiazoles, compounds structurally related to (E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide. This research highlighted the versatility of pyrrole and thiazole compounds in synthesizing diverse molecular structures (Synthesis, 2003).

  • Synthesis of Pyrrole Alkaloids : The isolation and synthesis of new pyrrole alkaloids from Lycium chinense were reported. These compounds, including those similar to the target compound, have potential applications in various scientific fields, including pharmacology (Helvetica Chimica Acta, 2013).

Application in Antimycobacterial Agents

  • Antimycobacterial Activity of Pyrrole Derivatives : Research on polyfunctionalized pyrrole derivatives revealed their potential as antimycobacterial agents. This study emphasizes the significance of pyrrole-based compounds in developing treatments for bacterial infections, including tuberculosis (Monatshefte für Chemie - Chemical Monthly, 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties . Additionally, the development of more efficient synthesis methods could be a valuable area of research .

properties

IUPAC Name

N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-16(2)7-15-12-14-5-10(19-12)11(18)8-3-9(6-17)13-4-8/h3-7,13H,1-2H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKRKHVPYYNOSI-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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